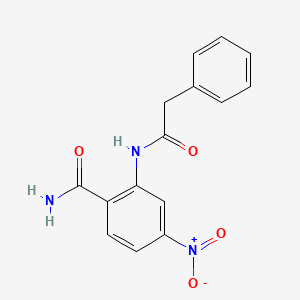

4-Nitro-2-(2-phenylacetamido)benzamide

Description

4-Nitro-2-(2-phenylacetamido)benzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the 4-position of the benzene ring and a 2-phenylacetamido substituent at the 2-position. Benzamide derivatives are known for diverse applications, including pharmaceuticals, materials science, and chemical synthesis. The nitro group likely enhances electrophilic reactivity, while the phenylacetamido moiety contributes to hydrogen bonding and solubility characteristics .

Properties

Molecular Formula |

C15H13N3O4 |

|---|---|

Molecular Weight |

299.28 g/mol |

IUPAC Name |

4-nitro-2-[(2-phenylacetyl)amino]benzamide |

InChI |

InChI=1S/C15H13N3O4/c16-15(20)12-7-6-11(18(21)22)9-13(12)17-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,20)(H,17,19) |

InChI Key |

YCAFMCMKNHYQFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2-Phenylacetamido)benzoic Acid

- o-Aminobenzoic acid (2-aminobenzoic acid)

- Phenylacetic acid or phenylacetyl chloride

- Suitable coupling reagent (e.g., DCC or EDC)

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Dissolve o-aminobenzoic acid in anhydrous DCM.

- Add phenylacetyl chloride dropwise under stirring at 0°C.

- Add a base such as triethylamine to neutralize HCl formed.

- Stir the mixture at room temperature for 12-24 hours.

- Filter off precipitated salts, concentrate the filtrate, and purify via recrystallization.

This step results in the formation of 2-(2-phenylacetamido)benzoic acid.

Conversion to Acyl Chloride

- Thionyl chloride (SOCl₂)

- Solvent: Benzene or DCM

- Dissolve the acid in dry benzene.

- Add excess SOCl₂.

- Reflux at 80°C for 3 hours.

- Remove excess SOCl₂ under reduced pressure.

- Use the acyl chloride directly in the next step or store under inert conditions.

Nitration at the 4-Position

- Nitrating mixture: Concentrated nitric acid and sulfuric acid

- Solvent: Glacial acetic acid or sulfuric acid

- Dissolve the acyl chloride derivative in glacial acetic acid.

- Carefully add nitrating mixture dropwise at 0°C.

- Stir for 1-2 hours, maintaining temperature.

- Quench the reaction in ice-water.

- Extract and purify the nitrated compound via recrystallization.

This introduces the nitro group at the 4-position of the benzamide ring.

Final Amide Formation

- Nitrated acyl chloride

- 2-(2-Phenylacetamido)benzoic acid derivative

- Base: Triethylamine or pyridine

- Solvent: DCM or DMSO

- Dissolve the nitrated acyl chloride in DCM.

- Add the amino benzamide derivative under stirring.

- Add triethylamine to neutralize HCl.

- Stir at room temperature for 12 hours.

- Work up by washing with water, drying, and recrystallization.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | o-Aminobenzoic acid + phenylacetyl chloride | DMF/DCM | 0°C to RT | 12-24 h | ~70-80 | Amide bond formation |

| 2 | SOCl₂ | Benzene/DCM | 80°C | 3 h | Quantitative | Acid to acyl chloride |

| 3 | Nitrating mixture (HNO₃/H₂SO₄) | Acetic acid | 0°C | 1-2 h | Variable | Nitro substitution at 4-position |

| 4 | Acyl chloride + amino benzamide | DCM | RT | 12 h | 60-75 | Final amide coupling |

Research Findings and Notes

- The synthesis route aligns with classical amide and aromatic nitration methods, which are well-documented in organic synthesis literature.

- The nitration step requires careful temperature control to avoid poly-nitration or degradation.

- The overall yield depends on the purity of intermediates and reaction conditions, typically ranging between 50-75% for each step.

- The process can be optimized by employing microwave-assisted synthesis or alternative coupling reagents to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(2-phenylacetamido)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Various nucleophiles such as amines or alcohols

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: 4-Amino-2-(2-phenylacetamido)benzamide

Substitution: Depending on the nucleophile, various substituted benzamides

Hydrolysis: 4-Nitro-2-aminobenzoic acid and phenylacetamide

Scientific Research Applications

4-Nitro-2-(2-phenylacetamido)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(2-phenylacetamido)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in the target compound) increases melting points compared to methoxy or hydroxy substituents (e.g., 308–311°C vs. 90–189°C) .

- Synthetic Yields : Bulky substituents (e.g., 2-hydroxy in Rip-D) reduce yields (34%) due to steric hindrance, while simpler analogs (e.g., Rip-B) achieve higher yields (80%) .

Spectroscopic and Physicochemical Properties

- NMR Data :

- Excited-State Properties : Phenylacetamide derivatives exhibit red-shifted phosphorescence compared to benzamide or acetanilide, suggesting enhanced conjugation in the target compound .

Biological Activity

4-Nitro-2-(2-phenylacetamido)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Nitro-2-(2-phenylacetamido)benzamide can be described as follows:

- Molecular Formula: C15H13N3O4

- Molecular Weight: 299.28 g/mol

- IUPAC Name: 4-nitro-N-(2-phenylacetamido)benzamide

Antimicrobial Activity

4-Nitro-2-(2-phenylacetamido)benzamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.62 μg/mL |

| Pseudomonas aeruginosa | 0.69 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Anticancer Activity

Research has also indicated that 4-Nitro-2-(2-phenylacetamido)benzamide possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it has been tested against breast and colon cancer cells, revealing a dose-dependent reduction in cell viability:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a compound of interest for further anticancer drug development .

The biological activity of 4-Nitro-2-(2-phenylacetamido)benzamide is attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit certain enzymes involved in cellular processes, leading to altered signaling pathways associated with cell growth and survival. For instance, its interaction with the Measles Virus (MeV) fusion protein has been documented, where it acts as an entry inhibitor by blocking membrane fusion processes .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Ertan et al. synthesized various derivatives of benzamides and evaluated their antimicrobial activities. Among these, 4-Nitro-2-(2-phenylacetamido)benzamide was highlighted for its potent activity against S. aureus and P. aeruginosa, showcasing its potential in treating bacterial infections .

- Anticancer Studies : In a separate investigation focused on cancer therapeutics, the compound was tested on multiple cancer cell lines, revealing its capability to induce apoptosis through caspase activation pathways. The study emphasized the significance of further exploring this compound in preclinical models for cancer treatment .

- Viral Inhibition : Research on viral fusion inhibitors identified 4-Nitro-2-(2-phenylacetamido)benzamide as an effective agent against MeV, demonstrating its utility in virology and potential therapeutic applications in viral infections .

Q & A

Q. What are the optimal synthetic routes for preparing 4-nitro-2-(2-phenylacetamido)benzamide?

The synthesis typically involves multi-step reactions, starting with the coupling of 2-phenylacetamide to a nitro-substituted benzoyl chloride intermediate. Key steps include protecting reactive functional groups (e.g., amides) and optimizing reaction conditions (e.g., anhydrous solvents, controlled temperature). Characterization via FT-IR and NMR can confirm successful amide bond formation and nitro group retention .

Q. Which spectroscopic techniques are critical for confirming the structure of 4-nitro-2-(2-phenylacetamido)benzamide?

Use FT-IR to identify characteristic bands for the nitro group (~1520–1350 cm⁻¹) and amide C=O (~1650 cm⁻¹). H and C NMR can resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns. Elemental analysis ensures stoichiometric purity .

Q. How can solubility and stability issues be addressed during experimental design?

Test solvents like DMSO or DMF for dissolution, and assess stability under varying pH and temperature using UV-Vis spectroscopy. Ionic strength and co-solvents (e.g., PEG) may improve solubility for biological assays .

Q. What in vitro assays are suitable for preliminary antibacterial activity screening?

Employ disc diffusion or microbroth dilution (MIC/MBC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to reference antibiotics and validate via dose-response curves .

Q. How can crystallographic data refine the molecular structure of this compound?

Use SHELXL for small-molecule refinement. Collect high-resolution X-ray diffraction data and resolve ambiguities in nitro/amide group orientations via Fourier difference maps. Validate geometry with PLATON .

Advanced Research Questions

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?

Perform molecular docking (e.g., AutoDock Vina) to map interactions with target enzymes (e.g., histone deacetylases). Combine QSAR models with DFT calculations to optimize substituent effects on binding affinity .

Q. How can contradictions in reported antibacterial efficacy data be resolved?

Standardize MIC testing protocols (e.g., CLSI guidelines) and control variables like bacterial inoculum size and growth media. Cross-validate results using time-kill assays and compare with structurally analogous benzamides .

Q. What experimental and computational methods elucidate the mechanism of nitro-group participation in biological activity?

Use electron paramagnetic resonance (EPR) to detect nitro radical intermediates. Pair with metabolomics (LC-MS) to track nitro reduction products in bacterial cells. Molecular dynamics simulations can model nitro group interactions with enzyme active sites .

Q. How can isotopic labeling (e.g., 15^{15}15N) enhance NMR studies of this compound’s metabolic fate?

Synthesize N-labeled analogs to track amide bond cleavage in metabolic pathways. Use H-N HSQC NMR to monitor real-time degradation in hepatocyte models .

Q. What strategies mitigate toxicity risks identified in safety data for benzamide derivatives?

Conduct in vitro cytotoxicity screening (e.g., HepG2 cells) and structure-toxicity modeling (e.g., ProTox-II). Modify substituents (e.g., replace nitro with cyano groups) to reduce electrophilic reactivity while retaining bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.